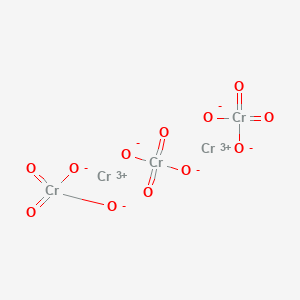
1,3-Dichloro-4,6-dinitrobenzène
Vue d'ensemble
Description
1,3-Dichloro-4,6-dinitrobenzene is an aromatic compound with the molecular formula C6H2Cl2N2O4 and a molecular weight of 236.997 g/mol . It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its distinctive chemical properties and its applications in various scientific fields.
Applications De Recherche Scientifique
1,3-Dichloro-4,6-dinitrobenzene has several applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that many dinitrobenzene compounds interact with proteins and enzymes in the body .
Mode of Action
It’s known that nitrobenzene compounds often undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
It’s known that nitrobenzene compounds can inhibit the activity of atpase and prevent hydrolysis by hcl at high ph levels .
Pharmacokinetics
The molecular weight of 236997 could potentially influence its bioavailability .
Result of Action
It’s known that diarylaniline derivatives, which can be synthesized from dinitrobenzene compounds, have been identified as a distinct class of hiv-1 non-nucleoside reverse transcriptase inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-4,6-dinitrobenzene. For instance, dust formation should be avoided, and exposure to mist, gas, or vapors should be minimized. Contact with skin and eyes should be avoided, and personal protective equipment should be used. Adequate ventilation is necessary, and all sources of ignition should be removed .
Analyse Biochimique
Biochemical Properties
1,3-Dichloro-4,6-dinitrobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The compound acts as a substrate for this enzyme, facilitating the conjugation of glutathione to various electrophilic compounds. This interaction is crucial for the detoxification of harmful substances in the body.
Cellular Effects
The effects of 1,3-Dichloro-4,6-dinitrobenzene on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells, leading to alterations in cellular homeostasis. Additionally, it has been shown to affect the expression of genes involved in stress response and detoxification pathways.
Molecular Mechanism
At the molecular level, 1,3-Dichloro-4,6-dinitrobenzene exerts its effects through binding interactions with biomolecules and enzyme inhibition . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dichloro-4,6-dinitrobenzene change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 1,3-Dichloro-4,6-dinitrobenzene in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1,3-Dichloro-4,6-dinitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. High doses of 1,3-Dichloro-4,6-dinitrobenzene can lead to severe toxicity, affecting multiple organ systems.
Metabolic Pathways
1,3-Dichloro-4,6-dinitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. It is metabolized by enzymes such as glutathione S-transferase, which facilitates its conjugation with glutathione for detoxification.
Transport and Distribution
Within cells and tissues, 1,3-Dichloro-4,6-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 1,3-Dichloro-4,6-dinitrobenzene is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-4,6-dinitrobenzene can be synthesized through the nitration of 1,3-dichlorobenzene. The nitration process involves the reaction of 1,3-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 1,3-dichloro-4,6-dinitrobenzene typically involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloro-4,6-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Major Products:
Comparaison Avec Des Composés Similaires
- 1,3-Dichloro-2,4-dinitrobenzene
- 1,5-Dichloro-2,4-dinitrobenzene
- 2,4-Dichloro-1,5-dinitrobenzene
Comparison: 1,3-Dichloro-4,6-dinitrobenzene is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions .
Propriétés
IUPAC Name |
1,5-dichloro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXDNSYFDIHPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022210 | |
| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-83-7 | |
| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3698-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,5-dichloro-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dichloro-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DICHLORO-4,6-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ENC7C8ZR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















